molecular formula C13H15NO3 B2660604 Tert-butyl 2-(4-cyanophenoxy)acetate CAS No. 147840-05-9

Tert-butyl 2-(4-cyanophenoxy)acetate

Cat. No. B2660604
CAS RN: 147840-05-9
M. Wt: 233.267
InChI Key: CJXDECGJSGYAQU-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-cyanophenoxy)acetate is a chemical compound with the molecular formula C13H15NO3 . It is used in various applications due to its unique properties .


Molecular Structure Analysis

The molecular structure of this compound consists of a tert-butyl group, an acetate group, and a cyanophenoxy group . The molecular weight of the compound is 233.26 g/mol . The InChI code for the compound is 1S/C13H15NO3/c1-13(2,3)17-12(15)9-16-11-6-4-10(8-14)5-7-11/h4-7H,9H2,1-3H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 233.26 g/mol . It has a XLogP3 value of 2.2, indicating its lipophilicity . The compound has no hydrogen bond donors and four hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are both 233.10519334 g/mol . The topological polar surface area of the compound is 59.3 Ų . The compound has a heavy atom count of 17 .

Mechanism of Action

The mechanism of action of Tert-butyl 2-(4-cyanophenoxy)acetate is not specified in the retrieved data. The mechanism of action would depend on the specific application of the compound .

Safety and Hazards

Tert-butyl 2-(4-cyanophenoxy)acetate may be hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and may cause acute inhalation toxicity. It may also cause specific target organ toxicity upon single exposure, affecting the respiratory system and the central nervous system .

properties

IUPAC Name

tert-butyl 2-(4-cyanophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-13(2,3)17-12(15)9-16-11-6-4-10(8-14)5-7-11/h4-7H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXDECGJSGYAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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